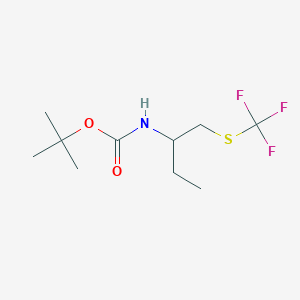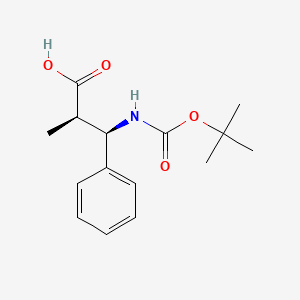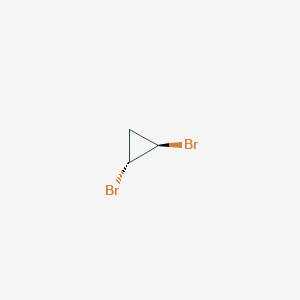![molecular formula C14H13ClO2S B11760464 {2-[2-(5-Chlorothiophen-2-yl)ethenyl]-6-methoxyphenyl}methanol](/img/structure/B11760464.png)
{2-[2-(5-Chlorothiophen-2-yl)ethenyl]-6-methoxyphenyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[2-(5-Chlorothiophen-2-yl)ethenyl]-6-methoxyphenyl}methanol is a chemical compound characterized by its unique structure, which includes a chlorothiophene moiety and a methoxyphenyl group
Vorbereitungsmethoden
The synthesis of {2-[2-(5-Chlorothiophen-2-yl)ethenyl]-6-methoxyphenyl}methanol typically involves several steps. One common synthetic route includes the reaction of 5-chlorothiophene-2-carbaldehyde with a suitable vinylating agent to form the corresponding vinyl derivative. This intermediate is then subjected to a Grignard reaction with 6-methoxyphenylmagnesium bromide to yield the final product. The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Analyse Chemischer Reaktionen
{2-[2-(5-Chlorothiophen-2-yl)ethenyl]-6-methoxyphenyl}methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form the corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohol or alkane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorothiophene moiety, where the chlorine atom is replaced by other nucleophiles such as amines or thiols
Wissenschaftliche Forschungsanwendungen
{2-[2-(5-Chlorothiophen-2-yl)ethenyl]-6-methoxyphenyl}methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Wirkmechanismus
The mechanism of action of {2-[2-(5-Chlorothiophen-2-yl)ethenyl]-6-methoxyphenyl}methanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, {2-[2-(5-Chlorothiophen-2-yl)ethenyl]-6-methoxyphenyl}methanol stands out due to its unique combination of a chlorothiophene and a methoxyphenyl group. Similar compounds include:
- 2-[2-(5-Chlorothiophen-2-yl)ethoxy]acetic acid
- 2-(5-Chlorothiophen-2-yl)ethanamine hydrochloride
- 5-Chlorothiophene-2-boronic acid
These compounds share structural similarities but differ in their functional groups and specific applications.
Eigenschaften
Molekularformel |
C14H13ClO2S |
|---|---|
Molekulargewicht |
280.8 g/mol |
IUPAC-Name |
[2-[2-(5-chlorothiophen-2-yl)ethenyl]-6-methoxyphenyl]methanol |
InChI |
InChI=1S/C14H13ClO2S/c1-17-13-4-2-3-10(12(13)9-16)5-6-11-7-8-14(15)18-11/h2-8,16H,9H2,1H3 |
InChI-Schlüssel |
VWJVZINDXBYAFK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1CO)C=CC2=CC=C(S2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(Difluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11760381.png)



![[(3-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11760411.png)

![8-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11760422.png)
![2-[(3-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B11760427.png)
![1-[(2R,3R,4S)-4-fluoro-3-hydroxy-5-methylideneoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11760430.png)


![Furo[2,3-c]pyridine, 7-bromo-](/img/structure/B11760449.png)
![tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-2-ylbutyl]carbamate](/img/structure/B11760451.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-2-phenylethanamine](/img/structure/B11760455.png)
